L-Acfm

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

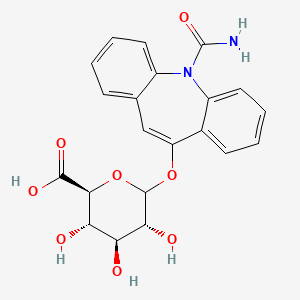

L-Acetylcarnitine fumarate (L-Acfm) is a compound that combines L-acetylcarnitine, an acetylated form of the amino acid derivative carnitine, with fumaric acid. L-acetylcarnitine is known for its role in energy production and mitochondrial function, while fumaric acid is involved in the citric acid cycle. This compound is often used in dietary supplements and has been studied for its potential benefits in various health conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Acetylcarnitine fumarate is synthesized through the esterification of L-acetylcarnitine with fumaric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, the production of L-acetylcarnitine fumarate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for use in dietary supplements and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

L-Acetylcarnitine fumarate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-acetylcarnitine and fumaric acid.

Oxidation: L-acetylcarnitine can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.

Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Enzymatic oxidation using carnitine acetyltransferase.

Substitution: Alcohols or other acyl donors, catalysts such as acids or bases.

Major Products Formed

Hydrolysis: L-acetylcarnitine and fumaric acid.

Oxidation: Acetyl-CoA.

Substitution: Various acyl-carnitine derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential benefits in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as in conditions like depression and chronic fatigue syndrome.

Industry: Used in the formulation of dietary supplements aimed at improving cognitive function, energy levels, and overall health.

Mechanism of Action

L-Acetylcarnitine fumarate exerts its effects through several mechanisms:

Energy Production: L-acetylcarnitine is converted to acetyl-CoA, which enters the citric acid cycle to produce ATP.

Neuroprotection: It has antioxidant properties and can protect neurons from oxidative stress.

Mitochondrial Function: Enhances mitochondrial function and biogenesis, improving cellular energy metabolism.

Neurotransmitter Regulation: Modulates the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.

Comparison with Similar Compounds

L-Acetylcarnitine fumarate can be compared with other similar compounds:

L-Carnitine: While L-carnitine is involved in fatty acid transport, L-acetylcarnitine has additional benefits related to acetyl group donation and neuroprotection.

Propionyl-L-carnitine: This compound is similar but has a propionyl group instead of an acetyl group, which affects its metabolic and therapeutic properties.

L-Carnitine tartrate: Another form of L-carnitine combined with tartaric acid, used primarily for its benefits in sports nutrition.

L-Acetylcarnitine fumarate stands out due to its combined benefits of energy production, neuroprotection, and mitochondrial enhancement, making it a unique and valuable compound in both research and practical applications.

Properties

Molecular Formula |

C21H35NO3S |

|---|---|

Molecular Weight |

381.6 g/mol |

IUPAC Name |

methyl (2R)-2-acetamido-3-[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |

InChI |

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11-,18-13+/t20-/m0/s1 |

InChI Key |

MXSBUVKSWFWHTQ-NNCUDPSNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)